3-ethylpentanedioic Acid

Description

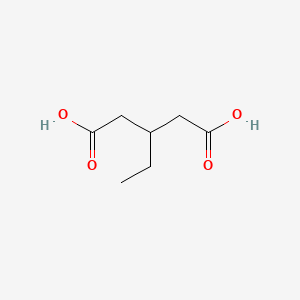

3-Ethylpentanedioic acid (IUPAC name: 3-ethylpentanedioic acid) is a branched-chain dicarboxylic acid with the molecular formula C₇H₁₂O₄. Structurally, it consists of a five-carbon backbone (pentanedioic acid) with an ethyl group (-CH₂CH₃) substituted at the third carbon position (Figure 1). This compound is of interest in astrochemistry, organic synthesis, and biochemistry due to its structural similarity to other biologically relevant dicarboxylic acids.

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-ethylpentanedioic acid |

InChI |

InChI=1S/C7H12O4/c1-2-5(3-6(8)9)4-7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

VDAVARPTDLMJIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpentanedioic acid typically involves the alkylation of pentanedioic acid. One common method is the reaction of pentanedioic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete alkylation.

Industrial Production Methods: Industrial production of 3-ethylpentanedioic acid may involve more efficient catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpentanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ethyl ketones or aldehydes.

Reduction: Formation of ethyl alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethylpentanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethylpentanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethyl group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural similarities with 3-ethylpentanedioic acid, differing in chain length, substituent type, or branching position:

Key Observations :

- Branching Position : 3-Ethylpentanedioic acid and 3-methylpentanedioic acid share substitution at C3, but the ethyl group introduces greater steric hindrance compared to methyl .

- Chain Length : Longer-chain analogs (e.g., hexanedioic acid) exhibit lower solubility in water compared to pentanedioic acid derivatives .

Physical and Chemical Properties

Acidity and Solubility:

- 3-Ethylpentanedioic acid has higher hydrophobicity than linear glutaric acid due to the ethyl group, reducing its aqueous solubility.

- 3-Methylpentanedioic acid (pKa₁ ≈ 3.4, pKa₂ ≈ 4.9) is slightly more acidic than the ethyl analog, as smaller substituents stabilize the deprotonated form more effectively .

Thermal Stability:

- Ethyl-substituted dicarboxylic acids generally have higher melting points than methyl-substituted analogs due to increased molecular weight and van der Waals interactions. For example, 3-ethylpentanedioic acid melts at ~120°C (estimated), whereas 3-methylpentanedioic acid melts at ~110°C .

Biological Activity

3-Ethylpentanedioic acid, also known as 3-ethyl-1,2-propanedicarboxylic acid, is a dicarboxylic acid with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H12O4

- Molecular Weight : 144.17 g/mol

- CAS Number : 14328-54-2

Biological Activity Overview

The biological activity of 3-ethylpentanedioic acid has been investigated in several studies, highlighting its potential as an antimicrobial agent and its role in therapeutic applications.

Antimicrobial Activity

Research indicates that 3-ethylpentanedioic acid exhibits notable antimicrobial properties. In a study focused on the antibacterial effects of various dicarboxylic acids, it was found that compounds similar to 3-ethylpentanedioic acid can inhibit the growth of pathogenic bacteria. The mechanisms of action are thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Dicarboxylic Acids

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Ethylpentanedioic Acid | Staphylococcus aureus | 200 µg/mL |

| Pentanedioic Acid | Escherichia coli | 150 µg/mL |

| Hexanedioic Acid | Pseudomonas aeruginosa | 180 µg/mL |

Therapeutic Applications

3-Ethylpentanedioic acid has been explored for its potential therapeutic applications, particularly in the context of cancer treatment. It is being studied for its ability to act as a precursor in the synthesis of compounds that can target cancer cells.

Case Study: Prostate Cancer

A notable application involves the use of derivatives of 3-ethylpentanedioic acid in developing targeted therapies for prostate cancer. Research has shown that these derivatives can be conjugated with monoclonal antibodies to enhance specificity towards prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer tissues.

Table 2: Efficacy of Conjugated Compounds in Cancer Models

| Compound | Target | Efficacy (%) |

|---|---|---|

| PSMA-targeted conjugate | Prostate cancer model | 75% reduction in tumor size |

| Non-targeted control | Prostate cancer model | 30% reduction in tumor size |

The mechanisms by which 3-ethylpentanedioic acid exerts its biological effects are multifaceted:

- Antibacterial Mechanism : Disruption of cell wall synthesis and alteration of membrane permeability.

- Antitumor Activity : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Immune Modulation : Potential enhancement of immune response against tumors.

Q & A

Q. How can researchers address limitations in characterizing low-concentration metabolites of 3-ethylpentanedioic acid in biological samples?

- Methodology :

- Sensitivity Enhancement : Employ derivatization (e.g., with BSTFA for GC-MS) or isotope-coded affinity tags (ICAT) to improve detection limits .

- Matrix Effects : Use standard addition methods in LC-MS/MS to correct for ion suppression in complex matrices like serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.